molecular formula C10H14N2O3S2 B2697806 1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide CAS No. 1428362-32-6

1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2697806
CAS No.: 1428362-32-6
M. Wt: 274.35
InChI Key: RJULXJKNPXLMNC-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: This step usually involves sulfonylation reactions using reagents like methylsulfonyl chloride.

    Attachment of the Thiophen-2-ylmethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often fine-tuned to achieve the desired results.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxamide: A simpler analog without the methylsulfonyl and thiophen-2-ylmethyl groups.

    N-(thiophen-2-ylmethyl)azetidine-3-carboxamide: Lacks the methylsulfonyl group.

    1-(methylsulfonyl)azetidine-3-carboxamide: Lacks the thiophen-2-ylmethyl group.

Uniqueness

1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is unique due to the presence of both the methylsulfonyl and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-methylsulfonyl-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c1-17(14,15)12-6-8(7-12)10(13)11-5-9-3-2-4-16-9/h2-4,8H,5-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJULXJKNPXLMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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